2,3-Diaminonaphthalene-1-sulfonic acid
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Overview
Description
2,3-Diaminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of two amino groups and one sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminonaphthalene-1-sulfonic acid typically involves the reduction of nitronaphthalene derivatives followed by amination of the resulting hydroxynaphthalene derivatives . One common method involves dissolving 2-aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution and mixing it with a salicylaldehyde solution. The mixture is then heated and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction parameters to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, aminonaphthalenes, and substituted naphthalenes .
Scientific Research Applications
2,3-Diaminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is employed in the detection of nitrite and nitrate through fluorometric assays.
Medicine: It is used in the development of diagnostic assays and as a reagent in various biochemical tests.
Industry: The compound is utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3-Diaminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, in fluorometric assays, the compound reacts with nitrite to form fluorescent 1H-naphthotriazol, which can be detected and measured . The compound’s ability to form stable complexes with various analytes makes it useful in a range of analytical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Diaminonaphthalene-1-sulfonic acid include:
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 1,2-Diaminonaphthalene
- 8-Aminonaphthalene-1-sulfonic acid
- 5,8-Diaminonaphthalene-1-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of amino and sulfonic acid groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and in specific analytical applications .
Properties
CAS No. |
63285-24-5 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2,3-diaminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5H,11-12H2,(H,13,14,15) |
InChI Key |
UQTAYOYMDOKOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)N)N |
Origin of Product |
United States |
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